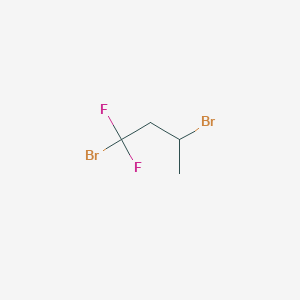

1,3-Dibromo-1,1-difluorobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibromo-1,1-difluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2F2/c1-3(5)2-4(6,7)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWJVIZPXZXUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371579 | |

| Record name | 1,3-dibromo-1,1-difluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-42-8 | |

| Record name | 1,3-dibromo-1,1-difluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 406-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to 1,3-Dibromo-1,1-difluorobutane (CAS No. 406-42-8)

Welcome to this comprehensive guide on this compound. As a halogenated hydrocarbon, this molecule presents a unique combination of reactive sites that make it a compelling, albeit specialized, building block for synthetic chemistry. The presence of a gem-difluoro group and two distinct bromine atoms on a flexible butane chain offers a rich landscape for chemical manipulation. This guide is structured to provide not just the fundamental data, but the underlying chemical logic and practical insights necessary for its effective and safe utilization in a research and development setting. We will move from its core identity to its reactivity, potential applications, and the critical protocols for its handling, providing a holistic view for the discerning scientist.

Core Molecular Identity

This compound is a synthetic organic compound identified by the Chemical Abstracts Service (CAS) number 406-42-8.[1][2][3] Its structure is characterized by a four-carbon chain with a difluoromethyl group at one end and bromine atoms at positions 1 and 3. This arrangement makes it a chiral molecule.

The molecular formula is C4H6Br2F2.[1][2][3] This composition provides a unique scaffold for introducing fluorine and bromine into more complex molecular architectures, a common strategy in the development of pharmaceuticals and agrochemicals.[4]

Physicochemical Properties

A summary of the key computed and reported physical and chemical properties is presented below. This data is essential for planning reactions, purification procedures, and for safe storage.

| Property | Value | Source |

| CAS Number | 406-42-8 | PubChem[2], SynQuest Labs[1] |

| Molecular Formula | C4H6Br2F2 | PubChem[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 251.90 g/mol | PubChem[2] |

| Density | 1.8586 g/cm³ | AKSci[5] |

| Synonyms | Butane, 1,3-dibromo-1,1-difluoro- | ECHEMI[6] |

| Min. Purity Spec | 95% | AKSci[5] |

| Long-Term Storage | Store in a cool, dry place | AKSci[5] |

Spectroscopic Signature: A Structural Elucidation

While specific spectra for this exact compound are not publicly available, we can predict the expected spectroscopic characteristics based on its structure. This predictive analysis is a cornerstone of expertise in chemical research, allowing for structural verification of synthesized or purchased materials.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be complex due to the chiral center at C3. We would expect to see signals corresponding to the methyl group (CH3), the methylene group (CH2), and the methine proton (CH). The methyl group would likely appear as a doublet, coupled to the C3 proton. The methylene protons would be diastereotopic, leading to a complex multiplet pattern. The proton at C3 would also be a multiplet, coupled to both the methyl and methylene protons. The proton at C1, adjacent to the difluoro group, would appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show four distinct signals for the four carbon atoms. The carbon atom bonded to the two fluorine atoms (C1) would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling, a key indicator of the CF2 group.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks), which is a definitive confirmation of the presence of two bromines.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations. A strong absorption band corresponding to the C-F stretching vibrations would be expected in the 1100-1000 cm⁻¹ region.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the differential reactivity of its C-Br bonds. The bromine at C1 is part of a bromodifluoromethyl group, while the bromine at C3 is on a secondary carbon. This distinction allows for selective chemical transformations.

Core Reactivity Principles:

-

Nucleophilic Substitution: The C-Br bonds are susceptible to nucleophilic substitution (SN2) reactions. The secondary bromide at C3 is a classic site for such reactions.

-

Organometallic Formations: The C-Br bonds can be used to form organometallic reagents, such as Grignard or organolithium reagents, although the presence of other functional groups requires careful selection of reaction conditions.

-

Intramolecular Cyclization: A key application for 1,3-dihaloalkanes is in the formation of cyclopropane rings.[7] This is typically achieved by reaction with a reducing metal, like zinc. The reaction proceeds via the formation of an organozinc intermediate which then undergoes an intramolecular SN2 displacement of the second bromide.[7] This provides a direct pathway to substituted cyclopropanes, which are valuable motifs in medicinal chemistry.

Workflow: Synthesis of 1-(Difluoromethyl)-2-methylcyclopropane

This protocol describes a plausible synthetic application of this compound to form a cyclopropane derivative. The choice of zinc dust is based on its established efficacy in promoting such cyclizations from 1,3-dibromides.[7]

Experimental Protocol:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Charging: Charge the flask with activated zinc dust (1.5 equivalents) and a suitable solvent like anhydrous ethanol or dimethylformamide.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

-

Reaction Initiation: Add the substrate solution dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the excess zinc and zinc salts.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation to yield the desired 1-(difluoromethyl)-2-methylcyclopropane.

***```dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

A [label="this compound", fillcolor="#F1F3F4"]; B [label="1-(Difluoromethyl)-2-methylcyclopropane", fillcolor="#F1F3F4"];

A -> B [label=" Zn dust, Ethanol, Heat ", color="#4285F4", fontcolor="#4285F4"]; }

Caption: Workflow for managing a chemical spill.

Conclusion

This compound is a valuable, albeit specialized, reagent for organic synthesis. Its unique structural features—a gem-difluoro group and two differentially positioned bromine atoms—provide chemists with a versatile tool for constructing complex, fluorinated molecules. While its primary application is as an intermediate in the pharmaceutical and agrochemical sectors, its potential for creating novel cyclopropane derivatives highlights its broader utility in synthetic research. A thorough understanding of its properties, reactivity, and, most importantly, its hazards is paramount for its successful and safe application in the laboratory.

References

- SynQuest Labs.

- PubChem. This compound | C4H6Br2F2 | CID 2736759.

- Santa Cruz Biotechnology. This compound | CAS 406-42-8.

- ECHEMI.

- LookChem. Cas 406-42-8,this compound.

- AKSci. 406-42-8 this compound.

- ResearchGate. (PDF) 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles.

- Chemistry Stack Exchange.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | C4H6Br2F2 | CID 2736759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. 406-42-8 this compound AKSci 2773AE [aksci.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

physical and chemical properties of 1,3-Dibromo-1,1-difluorobutane

An In-depth Technical Guide to 1,3-Dibromo-1,1-difluorobutane: Properties, Reactivity, and Synthetic Potential

Introduction

This compound is a halogenated alkane that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a terminal gem-difluoro group and two bromine atoms at positions 1 and 3, offers multiple reactive sites for constructing complex molecular architectures. The presence of fluorine is of particular interest in medicinal chemistry and materials science, as the incorporation of fluorine atoms can dramatically alter a molecule's biological and physical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known , explores its potential reactivity based on established chemical principles, and outlines its promise for applications in research and development.

Compound Identification and Structure

The fundamental identity of this compound is established by its unique molecular structure and identifiers. The molecule consists of a four-carbon chain with two fluorine atoms on the first carbon and bromine atoms on the first and third carbons.

-

Molecular Structure:

Caption: 2D Structure of this compound.

A summary of its key identifiers is presented in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 406-42-8 | [2][3] |

| Molecular Formula | C₄H₆Br₂F₂ | [1][3] |

| Molecular Weight | 251.90 g/mol | [1][3] |

| Canonical SMILES | CC(CC(F)(F)Br)Br | [1] |

| InChI Key | DYWJVIZPXZXUML-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions. The available data, primarily from chemical suppliers and databases, are summarized below.

| Property | Value | Source(s) |

| Appearance | Not specified; likely a liquid at room temperature | |

| Boiling Point | 60-61 °C at 50 mmHg | [4] |

| Density | 1.8586 g/cm³ | [4] |

| Refractive Index | 1.4489 | [4] |

| Flash Point | 40.8 °C | [4] |

| Vapor Pressure | 6.6 mmHg at 25°C | [4] |

| Exact Mass | 249.88000 Da | [1][4] |

Note: One source provides a melting point of 62-64°C, which is unusually high for a small, non-polar molecule of this type and may be inaccurate. It is more likely to be a liquid at standard conditions based on its boiling point.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A doublet for the methyl protons (-CH₃) coupled to the adjacent methine proton.

-

A multiplet for the methine proton (-CHBr) coupled to the adjacent methylene and methyl protons.

-

A multiplet for the methylene protons (-CH₂-) adjacent to the chiral center and the CF₂Br group, likely showing complex splitting due to coupling with the methine proton and potentially the fluorine atoms (³JHF).

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms. The C1 carbon (CF₂Br) will appear as a triplet due to one-bond C-F coupling (¹JCF), significantly downfield. The C3 carbon (CHBr) will also be downfield due to the attached bromine.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms, which may appear as a triplet due to coupling with the methylene protons (³JHF).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). Key fragmentation pathways would likely involve the loss of Br, HBr, and potentially cleavage of the C-C bonds.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the differential reactivity of its halogen atoms. The C-Br bonds are significantly more reactive towards nucleophilic substitution and organometallic reagent formation than the C-F bonds.

Nucleophilic Substitution

The bromine at the C3 position is a secondary bromide and is susceptible to Sₙ2 reactions with a variety of nucleophiles (e.g., amines, alkoxides, cyanides), allowing for the introduction of diverse functional groups. The bromine at the C1 position is neopentyl-like and sterically hindered by the gem-difluoro group, making it less reactive towards Sₙ2 displacement.

Organometallic Chemistry

The C-Br bonds can be utilized to form organometallic reagents. For instance, reaction with magnesium would likely form a Grignard reagent. The C3-Br bond is expected to be more reactive, allowing for selective Grignard formation at this position under controlled conditions. This intermediate can then be used in C-C bond-forming reactions with various electrophiles.

Intramolecular Cyclization

Analogous to the reaction of 1,3-dibromopropane with zinc dust to form cyclopropane[5][6], this compound could undergo intramolecular cyclization to form 1,1-difluoro-2-methylcyclopropane. This reaction typically proceeds via a carbanion-like intermediate that displaces the second bromide in an intramolecular Sₙ2 reaction[5].

Caption: Proposed pathway for the synthesis of 1,1-difluoro-2-methylcyclopropane.

Applications in Drug Discovery

The presence of the gem-difluoro group makes this compound an attractive starting material for synthesizing fluorinated analogs of known bioactive molecules. The difluoromethyl group is a recognized bioisostere for hydroxyl, thiol, or carbonyl groups, and its introduction can enhance metabolic stability and modulate physicochemical properties. The reactivity of the bromine atoms provides handles for coupling this fluorinated four-carbon unit to more complex scaffolds, a common strategy in drug development[7][8].

Experimental Protocol: Nucleophilic Substitution at C3

This section provides a representative, field-proven protocol for a nucleophilic substitution reaction at the more reactive C3 position, illustrating the practical application of this reagent.

Objective: To synthesize 3-azido-1-bromo-1,1-difluorobutane.

Methodology:

-

Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in 20 mL of anhydrous dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (1.2 eq) to the solution.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The rationale for using a polar aprotic solvent like DMF is to enhance the nucleophilicity of the azide anion and promote the Sₙ2 reaction.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.

Caption: Experimental workflow for a nucleophilic substitution reaction.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are essential during its handling and use.

-

Hazard Classifications:

-

Hazard Statements:

-

Safe Handling:

-

Storage:

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations[4].

-

Conclusion

This compound is a promising, yet underexplored, fluorinated building block. Its physicochemical properties make it suitable for a range of organic transformations. The differential reactivity of its two bromine atoms provides a pathway for selective functionalization, enabling the synthesis of complex molecules. Its potential for use in creating fluorinated cyclopropanes and as a precursor for novel pharmaceutical and agrochemical compounds underscores its value to the scientific community. Further research into the reaction scope and applications of this compound is warranted and will likely expand its role in modern synthetic chemistry.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736759, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141756144, 1,3-Dibromo-1,1-difluorooctane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22445701, 1,3-Dibromo-1-fluorobutane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7889, 1,3-Dibromobutane. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

-

Colella, M., et al. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega, 3(11), 14841-14848. Retrieved from [Link]

-

Colella, M., et al. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega, 3(11), 14841–14848. Retrieved from [Link]

-

Bartleby. (2021). 1,3-Dibromobutane has the 'H NMR spectrum shown below. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

-

Vibzz Lab. (2023, February 27). 1,4 Dibromobutane synthesis. YouTube. Retrieved from [Link]

-

Stenutz. (n.d.). 1,3-dibromobutane. Retrieved from [Link]

-

Wiley. (n.d.). 1,3-Dibromobutane. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13698351, 1,3-Difluorobutane. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Reaction of 1,3-dibromobutane with zinc dust upon heating. Retrieved from [Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20026961, 1,1-Dibromo-1-fluorobutane. Retrieved from [Link]

Sources

- 1. This compound | C4H6Br2F2 | CID 2736759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structural Analysis of 1,3-Dibromo-1,1-difluorobutane

This guide provides a comprehensive technical overview of the structural analysis of 1,3-dibromo-1,1-difluorobutane, a halogenated butane derivative. While specific literature on this exact molecule is sparse, this document synthesizes foundational principles of organic chemistry and spectroscopic analysis to present a robust framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who are familiar with analytical chemistry techniques.

Introduction and Significance

This compound (C₄H₆Br₂F₂) is a structurally intriguing molecule featuring a geminal difluoro group at the 1-position and two bromine atoms at the 1- and 3-positions. The presence of multiple halogen atoms, particularly the gem-difluoro moiety, suggests its potential as a valuable building block in medicinal chemistry and materials science. The gem-difluoro group is a known bioisostere for carbonyl groups and can significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3]

Key Molecular Features:

-

Chirality: The presence of a stereocenter at the C-3 carbon, which is bonded to a bromine atom, a hydrogen atom, a methyl group, and a -CH₂-CBrF₂ group, indicates that this compound exists as a pair of enantiomers.

-

Reactivity: The molecule possesses multiple reactive sites, including the C-Br and C-F bonds, making it a versatile precursor for further chemical transformations.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1.[4]

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂F₂ | PubChem[4] |

| Molecular Weight | 251.90 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 406-42-8 | PubChem[5] |

| SMILES | CC(CC(F)(F)Br)Br | PubChem[4] |

| InChIKey | DYWJVIZPXZXUML-UHFFFAOYSA-N | PubChem[4] |

Synthesis and Purification

A related synthesis of 1,3-dibromo-1,1-difluoro-2-propanone involves the reaction of ethyl 2-bromo-2,2-difluoroacetate with a Grignard reagent, followed by bromination.[6] A similar strategy could potentially be adapted for the synthesis of this compound.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Purification Protocol

Post-synthesis, the crude product would require purification to remove unreacted starting materials, byproducts, and solvents. A standard purification protocol for a compound of this nature would involve the following steps:

-

Liquid-Liquid Extraction: The reaction mixture would be quenched and extracted with an appropriate organic solvent.

-

Washing: The organic layer would be washed with brine and dried over an anhydrous salt like sodium sulfate.

-

Solvent Removal: The solvent would be removed under reduced pressure.

-

Chromatography: Final purification would be achieved using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Structural Elucidation via Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. The following sections detail the expected spectral data based on the principles of NMR, mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information.

The proton NMR spectrum is expected to show distinct signals for the protons at each carbon. The chemical shifts will be influenced by the electronegativity of the adjacent halogen atoms.

-

Expected ¹H NMR Signals:

-

-CH₃ (C4): A doublet due to coupling with the proton on C3.

-

-CH₂- (C2): A complex multiplet due to coupling with the protons on C1 (which are none) and C3, and potentially long-range coupling with the fluorine atoms.

-

-CHBr- (C3): A multiplet due to coupling with the protons on C2 and C4.

-

The carbon NMR spectrum will reveal the number of unique carbon environments and their electronic nature. The signals for carbons attached to halogens will be significantly shifted.

-

Expected ¹³C NMR Signals:

-

-CH₃ (C4): A signal in the aliphatic region.

-

-CH₂- (C2): A signal shifted downfield due to the proximity of two bromine atoms.

-

-CHBr- (C3): A signal significantly downfield due to the attached bromine atom.

-

-CBrF₂- (C1): A triplet due to coupling with the two fluorine atoms, and it will be the most downfield signal due to the presence of three halogen atoms.

-

Fluorine-19 NMR is highly sensitive and provides valuable information about the fluorine environments.[7]

-

Expected ¹⁹F NMR Signal:

-

A single signal is expected for the two equivalent fluorine atoms at the C1 position. This signal may exhibit coupling to the protons on the C2 carbon.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br). The presence of two bromine atoms will result in a characteristic M:M+2:M+4 pattern with relative intensities of approximately 1:2:1.

-

Fragmentation: Common fragmentation pathways would involve the loss of bromine and fluorine atoms or small alkyl fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected IR Absorption Bands:

-

C-H stretching: Around 2900-3000 cm⁻¹.

-

C-H bending: Around 1350-1470 cm⁻¹.

-

C-F stretching: Strong absorptions in the range of 1000-1400 cm⁻¹.

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.[8]

-

Reactivity and Potential Applications

The structural features of this compound suggest several avenues for its application, particularly in the synthesis of more complex molecules.

Reactivity Profile

-

Nucleophilic Substitution: The bromine atoms are good leaving groups and can be displaced by a variety of nucleophiles. The bromine at the C3 position is a secondary bromide and would be more sterically hindered than a primary bromide.

-

Organometallic Reagent Formation: The C-Br bonds can be used to form Grignard or organolithium reagents, which are powerful tools for carbon-carbon bond formation.

-

Elimination Reactions: Treatment with a strong base could lead to elimination reactions, forming alkenes.

Potential Applications in Drug Discovery

The introduction of a gem-difluoro group can enhance the biological activity and pharmacokinetic properties of drug candidates.[1][2] this compound could serve as a scaffold for the synthesis of novel fluorinated compounds for screening in drug discovery programs.

Caption: Reactivity and potential applications of this compound.

Safety and Handling

This compound is expected to be a hazardous chemical. Based on data for similar compounds, it is likely to be a skin and eye irritant and may cause respiratory irritation.[4]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

While specific experimental data for this compound is not extensively documented, a thorough structural analysis can be confidently predicted based on established spectroscopic principles and data from analogous compounds. Its unique combination of functional groups, particularly the gem-difluoro moiety, makes it a compound of interest for further research and potential applications in synthetic and medicinal chemistry. The analytical framework presented in this guide provides a solid foundation for any future experimental investigation of this molecule.

References

-

ResearchGate. gem-Difluoro-containing pharmaceuticals. [Link]

-

National Institutes of Health. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

-

ResearchGate. a) Applications of gem-difluoro olefins in medicinal chemistry.... [Link]

-

National Center for Biotechnology Information. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. [Link]

-

PubChem. This compound. [Link]

-

National Institutes of Health. 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. [Link]

-

PubChem. 1,3-Dibromobutane. [Link]

-

Bartleby. 1,3-Dibromobutane has the 'H NMR spectrum shown below.... [Link]

-

YouTube. 1,4 Dibromobutane synthesis. [Link]

-

PubChem. 1,3-Dibromo-1,1-difluorooctane. [Link]

-

ResearchGate. (PDF) 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. [Link]

-

ResearchGate. 19F and1H NMR spectra of halocarbons | Request PDF. [Link]

-

Brainly. [FREE] 1,3-Dibromobutane has the ^{1}H NMR spectrum shown below. Match each hydrogen atom in the molecule of. [Link]

-

NIST. Butane, 1,3-dibromo-. [Link]

-

Chegg.com. Solved Part A 1,3-Dibromobutane has the 'H NMR spectrum. [Link]

-

Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX. [Link]

-

PubChem. 1,3-Dibromo-1-fluorobutane. [Link]

-

SpectraBase. 1,3-Dibromobutane - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemistry Stack Exchange. Reaction of 1,3-dibromobutane with zinc dust upon heating. [Link]

-

ResearchGate. Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. [Link]

-

SpectraBase. 1,2-DIFLUOROBUTANE - Optional[19F NMR] - Chemical Shifts. [Link]

-

YouTube. Synthesis of 1,4-Dibromobutane from THF. [Link]

-

NIST. Propane, 1,3-dibromo-. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1,1-dibromoethane. [Link]

-

PubChem. 1,1-Dibromo-1-fluorobutane. [Link]

-

SpectraBase. Dibromodifluoromethane - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1,3-DIBROMO-2,5-DIFLUOROBENZENE - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H6Br2F2 | CID 2736759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of 1,3-Dibromo-1,1-difluorobutane: A Technical Guide

Introduction

Molecular Structure and Predicted Spectroscopic Highlights

The structure of 1,3-Dibromo-1,1-difluorobutane, with the carbon atoms numbered for clarity in the subsequent spectroscopic analysis, is as follows:

This guide will provide a detailed theoretical examination of the expected spectroscopic signatures arising from this structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

A hypothetical, yet standard, protocol for acquiring the ¹H NMR spectrum of this compound is outlined below. The causality behind these experimental choices is to ensure high-quality data with good resolution and signal-to-noise ratio.

Caption: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H4 (CH₃) | ~1.8 | Doublet | JH4-H3 ≈ 7 | 3H |

| H2 (CH₂) | ~2.5 - 2.9 | Multiplet | JH2-H3, JH2-F | 2H |

| H3 (CH) | ~4.5 - 4.9 | Multiplet | JH3-H4, JH3-H2 | 1H |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals.

-

H4 (CH₃): The methyl protons are expected to appear as a doublet around 1.8 ppm. The electron-withdrawing effects of the two bromine atoms and two fluorine atoms are relatively distant, so these protons are the most shielded. The signal is split into a doublet by the adjacent methine proton (H3).

-

H2 (CH₂): The methylene protons are diastereotopic due to the adjacent chiral center at C3. They are expected to resonate as a complex multiplet in the range of 2.5 - 2.9 ppm. This complexity arises from coupling to the methine proton (H3) and the two fluorine atoms on C1. The geminal difluoro group will induce significant splitting.

-

H3 (CH): The methine proton, being attached to a carbon bearing a bromine atom, is expected to be the most deshielded of the aliphatic protons, with a chemical shift in the range of 4.5 - 4.9 ppm. This signal will appear as a multiplet due to coupling with the methyl protons (H4) and the methylene protons (H2).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum follows a similar sample preparation procedure as for ¹H NMR. The key differences lie in the instrument setup and data acquisition parameters, which are optimized for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

Caption: Workflow for ¹³C NMR data acquisition and processing.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C4 (CH₃) | ~25 - 30 | Singlet | - |

| C2 (CH₂) | ~45 - 50 | Triplet | JC2-F ≈ 20-30 |

| C3 (CHBr) | ~50 - 55 | Doublet | JC3-F ≈ 5-10 |

| C1 (CF₂Br) | ~110 - 120 | Triplet | JC1-F ≈ 300-330 |

Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, each corresponding to one of the carbon atoms in the molecule. The chemical shifts and multiplicities are heavily influenced by the electronegative halogen substituents.

-

C4 (CH₃): The methyl carbon is the most upfield signal, expected around 25-30 ppm.

-

C2 (CH₂): This methylene carbon is adjacent to two carbons bearing electronegative atoms, leading to a downfield shift to approximately 45-50 ppm. It is expected to appear as a triplet due to coupling with the two fluorine atoms on C1 (²JCF).

-

C3 (CHBr): The carbon atom bonded to a bromine is expected to be in a similar region to C2, around 50-55 ppm. It should appear as a doublet due to three-bond coupling to the fluorine atoms (³JCF).

-

C1 (CF₂Br): This carbon is directly attached to two fluorine atoms and a bromine atom, resulting in a significant downfield shift to the 110-120 ppm region. The signal will be a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF). The magnitude of this coupling constant is a characteristic feature of gem-difluoro compounds.[1]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹⁹F NMR Data Acquisition

The high natural abundance and sensitivity of the ¹⁹F nucleus make ¹⁹F NMR a powerful tool for characterizing fluorinated compounds.

Caption: Workflow for ¹⁹F NMR data acquisition and processing.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F (on C1) | ~ -60 to -70 | Triplet | JF-H2 ≈ 15-20 |

Interpretation of the Predicted ¹⁹F NMR Spectrum

The two fluorine atoms on C1 are chemically equivalent and are expected to give rise to a single signal in the ¹⁹F NMR spectrum.

-

Chemical Shift: The chemical shift of fluorine atoms in a CF₂Br group is typically found in the range of -60 to -70 ppm relative to CFCl₃.[2]

-

Multiplicity: In a proton-decoupled spectrum, this signal would be a singlet. However, in a proton-coupled spectrum, it is expected to be a triplet due to coupling with the two adjacent methylene protons (H2).

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

Caption: Workflow for Mass Spectrometry data acquisition using Electron Ionization.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Comments |

| 250, 252, 254 | [C₄H₆Br₂F₂]⁺˙ | Molecular ion peak cluster (M, M+2, M+4) with a characteristic ~1:2:1 ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 171, 173 | [M - Br]⁺ | Loss of a bromine radical. The ~1:1 ratio is characteristic of a fragment containing one bromine atom. |

| 133, 135 | [C₃H₄Br]⁺ | Fragmentation with loss of CF₂Br. |

| 93 | [C₃H₄F₂]⁺ | Fragmentation with loss of both bromine atoms. |

| 55 | [C₄H₇]⁺ | Loss of both bromines and both fluorines. |

Interpretation of the Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms.[3][4]

-

Molecular Ion: A cluster of peaks at m/z 250, 252, and 254, corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes, should be observed. The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

-

Fragmentation: The primary fragmentation pathways are likely to involve the loss of a bromine atom, leading to a prominent fragment ion cluster around m/z 171 and 173.[5] Further fragmentation could involve the loss of the CF₂Br group or other neutral fragments.

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample.

Caption: Workflow for IR data acquisition using ATR.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2980 - 2850 | C-H stretch (alkane) | Medium |

| 1470 - 1430 | C-H bend (CH₂) | Medium |

| 1380 - 1370 | C-H bend (CH₃) | Medium |

| 1150 - 1050 | C-F stretch | Strong |

| 690 - 550 | C-Br stretch | Strong |

Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by absorptions corresponding to the C-H, C-F, and C-Br bonds.

-

C-H Vibrations: The C-H stretching vibrations of the alkane backbone are expected in the 2850-2980 cm⁻¹ region. C-H bending vibrations for the methylene and methyl groups will appear in the 1370-1470 cm⁻¹ range.[6]

-

C-F Vibrations: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1050-1150 cm⁻¹ region. The presence of two fluorine atoms on the same carbon will likely result in intense, possibly broad, absorption in this area.[7]

-

C-Br Vibrations: The C-Br stretching vibrations will occur at lower wavenumbers, typically in the 550-690 cm⁻¹ range.[8]

Conclusion

This technical guide provides a detailed, theory-based prediction of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy data, along with their interpretations, offer a valuable resource for researchers working with this compound. The provided experimental protocols are based on standard laboratory practices and can serve as a starting point for the actual acquisition of experimental data. While the data herein is predicted, it is grounded in the fundamental principles of spectroscopy and supported by data from analogous molecules, providing a high degree of confidence in its utility for the identification and characterization of this compound.

References

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

Colella, M., Musci, P., Carlucci, C., Lillini, S., Tomassetti, M., Aramini, A., ... & Luisi, R. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega, 3(11), 14841–14848. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Colella, M., Musci, P., Carlucci, C., Lillini, S., Tomassetti, M., Aramini, A., ... & Luisi, R. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Analysis of 1,3-Dibromo-1,1-difluorobutane

Executive Summary

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1,3-dibromo-1,1-difluorobutane (C₄H₆Br₂F₂). As direct experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles with field-proven insights to construct a predictive but robust analytical framework. We will explore the structural nuances revealed by ¹H, ¹³C, and ¹⁹F NMR, focusing on the causal relationships between molecular structure and spectral output, including the profound effects of halogen substitution on chemical shifts and coupling constants. Furthermore, we will dissect the anticipated mass spectrum, detailing the characteristic isotopic patterns imparted by the two bromine atoms and predicting the primary fragmentation pathways under electron ionization. This guide is intended for researchers and drug development professionals who require a deep understanding of how to characterize complex halogenated molecules.

Molecular Structure and Spectroscopic Implications

This compound presents a fascinating case for spectroscopic analysis. The molecule possesses multiple stereocenters and electronically distinct environments due to the asymmetric substitution of highly electronegative fluorine and bromine atoms. These features are expected to produce a complex but highly informative set of spectra.

The structure contains four unique carbon environments and four distinct sets of protons, which will be the basis of our predictive analysis. The presence of both fluorine and bromine atoms will dominate the spectral characteristics through inductive effects and spin-spin coupling.[1][2]

Figure 1: Structure of this compound with labeled carbon (C1-C4) and proton (Ha-Hd) environments.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive layer of analysis.[3] The interpretation below is based on established principles of chemical shift theory and spin-spin coupling.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show four distinct signals, each complicated by both homonuclear (H-H) and heteronuclear (H-F) coupling. The electronegativity of the halogens will cause a significant downfield shift for protons on or near the substituted carbons.[1][4]

-

Hd (C4-H₃): This methyl group is the most upfield signal. It is adjacent to a chiral center (C3), and it will be split into a doublet by the single proton on C3 (Hc).

-

Ha, Hb (C2-H₂): These two protons are diastereotopic due to the adjacent chiral center at C3. Therefore, they are chemically non-equivalent and should, in principle, give rise to separate signals. Each signal would be a doublet of doublets of triplets (ddt) or a more complex multiplet, due to coupling with each other (geminal coupling), with the proton on C3 (Hc), and with the two fluorine atoms on C1.

-

Hc (C3-H): This proton is attached to the same carbon as a bromine atom and is adjacent to both the C2 methylene group and the C4 methyl group. This signal is expected to be the most downfield of the aliphatic protons and will appear as a complex multiplet due to coupling with the three methyl protons (H_d) and the two diastereotopic methylene protons (Ha and Hb).

Predicted ¹³C NMR Spectrum

Four unique signals are expected, corresponding to the four carbon atoms. The chemical shifts are heavily influenced by the attached halogens.

-

C4: The methyl carbon will be the most upfield signal.

-

C2: The methylene carbon will be shifted downfield relative to C4. It will likely appear as a triplet due to coupling with the two fluorine atoms on C1 (²J_CF).

-

C3: This carbon, bonded to a bromine atom, will be significantly deshielded and shifted downfield. It may also exhibit a small coupling to the fluorine atoms (³J_CF).

-

C1: This carbon is bonded to two fluorine atoms and one bromine atom, making it the most deshielded carbon. Its signal will be shifted significantly downfield and will appear as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹J_CF).

Predicted ¹⁹F NMR Spectrum

Given that the two fluorine atoms on C1 are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split by the two adjacent protons on C2 (Ha and Hb). Assuming equivalent coupling, the signal will appear as a triplet (n+1 rule, where n=2).

Summary of Predicted NMR Data

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

| ¹H | C4-H₃ (Hd) | ~1.8 - 2.1 | Doublet (d) | Hc |

| ¹H | C2-H₂ (Ha, Hb) | ~2.5 - 3.0 | Complex Multiplet | Ha/Hb, Hc, 2x F |

| ¹H | C3-H (Hc) | ~4.2 - 4.6 | Complex Multiplet | Ha, Hb, 3x Hd |

| ¹³C | C4 | ~25 - 35 | Singlet | - |

| ¹³C | C2 | ~40 - 50 | Triplet (t) | 2x F |

| ¹³C | C3 | ~50 - 60 | Singlet | - |

| ¹³C | C1 | ~115 - 125 | Triplet (t) | 2x F |

| ¹⁹F | C1-F₂ | Varies | Triplet (t) | 2x H (Ha, Hb) |

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial structural information through analysis of fragmentation patterns. The most striking feature will be the isotopic signature of bromine.

Molecular Ion and Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] For a molecule containing two bromine atoms, this results in a characteristic triplet of peaks for the molecular ion (M⁺) and any fragments containing both bromine atoms.[6][7][8]

-

M⁺ peak: Corresponds to the molecule with two ⁷⁹Br isotopes.

-

[M+2]⁺ peak: Corresponds to the molecule with one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M⁺ peak.

-

[M+4]⁺ peak: Corresponds to the molecule with two ⁸¹Br isotopes. This peak will have an intensity similar to the M⁺ peak.

The expected intensity ratio for this triplet is approximately 1:2:1 .[8]

Predicted Key Fragmentation Pathways

Under EI conditions, the molecular ion will fragment by breaking the weakest bonds. The C-Br bonds are significantly weaker than C-F, C-C, or C-H bonds and are the most likely to cleave first.

-

Loss of a Bromine Radical (•Br): The most probable initial fragmentation is the loss of one bromine atom to form a [M-Br]⁺ cation. This fragment ion will still contain one bromine atom and will therefore exhibit a characteristic 1:1 doublet for its [M-Br]⁺ and [M-Br+2]⁺ peaks.[9]

-

Alpha-Cleavage: Cleavage of the C2-C3 bond can occur, leading to the formation of stable fragment ions.

-

Further Halogen Loss: The [M-Br]⁺ fragment can subsequently lose the second bromine atom or other small neutral molecules.

Summary of Predicted Mass Spectrometry Data

| m/z (Isotopes) | Proposed Fragment Ion | Key Features |

| 250 / 252 / 254 | [C₄H₆⁷⁹Br₂F₂]⁺ / [C₄H₆⁷⁹Br⁸¹BrF₂]⁺ / [C₄H₆⁸¹Br₂F₂]⁺ | Molecular Ion (M⁺). Exhibits a 1:2:1 isotopic pattern. |

| 171 / 173 | [M - Br]⁺ | Loss of a bromine radical. Exhibits a 1:1 isotopic pattern. |

| 92 | [M - 2Br]⁺ | Loss of both bromine atoms. |

| 129 / 131 | [CH₃CHBrCH₂]⁺ | Fragment from cleavage of C1-C2 bond. 1:1 isotopic pattern. |

| 121 / 123 | [CBrF₂]⁺ | Fragment from cleavage of C1-C2 bond. 1:1 isotopic pattern. |

Standard Experimental Protocols

To ensure the generation of reliable and reproducible data, the following self-validating protocols should be employed.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

Mass Spectrometry Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it provides separation from any potential impurities.

-

Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and allows for comparison with standard mass spectral libraries.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to ensure detection of the molecular ion and all significant fragment ions.

Sources

- 1. Video: Inductive Effects on Chemical Shift: Overview [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. GCMS Section 6.5 [people.whitman.edu]

- 8. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-1,1-difluorobutane

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1,3-Dibromo-1,1-difluorobutane, a molecule of interest for researchers in medicinal chemistry and materials science. Given the absence of a well-established direct synthesis, this document outlines a rational, multi-step approach starting from the commercially available precursor, 3-buten-1-ol. Each synthetic step is detailed with underlying chemical principles and a complete experimental protocol. Furthermore, a thorough characterization plan for the final product is presented, including predicted data for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis of novel fluorinated and halogenated organic compounds.

Introduction: The Significance of Fluorinated and Brominated Alkanes

Halogenated alkanes, particularly those containing fluorine and bromine, are of significant interest in the fields of drug development and materials science. The introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The gem-difluoro moiety (CF2) is often employed as a bioisostere for a carbonyl group, offering similar steric and electronic properties but with enhanced stability.

Bromine atoms, on the other hand, serve as versatile synthetic handles for further functionalization through cross-coupling reactions and can also contribute to the biological activity of a molecule. The combination of both gem-difluoro and dibromo functionalities in a single butane scaffold, as in this compound, presents a unique building block for the synthesis of novel and complex molecular architectures. This guide provides a detailed roadmap for the synthesis and rigorous characterization of this target molecule.

Proposed Synthetic Pathway

A multi-step synthetic route commencing from 3-buten-1-ol is proposed for the synthesis of this compound. The overall workflow is depicted in the following diagram:

Caption: Proposed multi-step synthesis of this compound.

Step 1: Oxidation of 3-buten-1-ol to 3-butenal

The initial step involves the selective oxidation of the primary allylic alcohol, 3-buten-1-ol, to the corresponding aldehyde, 3-butenal. Activated manganese dioxide (MnO₂) is a highly effective and chemoselective reagent for this transformation, as it preferentially oxidizes allylic and benzylic alcohols under mild, heterogeneous conditions, minimizing the risk of over-oxidation to the carboxylic acid or reaction with the alkene.[1]

Experimental Protocol:

-

To a stirred suspension of activated manganese dioxide (5.0 equivalents) in dichloromethane (DCM, 20 mL per gram of alcohol), add 3-buten-1-ol (1.0 equivalent).

-

Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with additional DCM.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to afford crude 3-butenal, which can be used in the next step without further purification.

Step 2: Gem-Difluorination of 3-butenal to 4,4-difluorobut-1-ene

The conversion of the aldehyde functionality in 3-butenal to a gem-difluoro group can be achieved through a two-step sequence involving the formation of a 1,3-dithiolane intermediate. This approach is a convenient alternative to using more hazardous fluorinating agents like sulfur tetrafluoride.[2] The dithiolane is subsequently treated with a bromine source, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and a fluoride source like pyridinium poly(hydrogen fluoride) (HF-pyridine).[2]

Experimental Protocol:

-

To a solution of 3-butenal (1.0 equivalent) in DCM at 0 °C, add ethane-1,2-dithiol (1.1 equivalents) followed by a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Allow the mixture to warm to room temperature and stir until the formation of the dithiolane is complete (monitored by TLC or GC-MS).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 1,3-dithiolane.

-

Dissolve the crude dithiolane in DCM and cool to 0 °C.

-

Add DBDMH (2.2 equivalents) and then slowly add HF-pyridine (10 equivalents).

-

Stir the reaction at 0 °C and monitor its progress.

-

Upon completion, carefully quench the reaction by pouring it into an ice-cold aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain 4,4-difluorobut-1-ene.

Step 3: Allylic Bromination of 4,4-difluorobut-1-ene to 1-bromo-4,4-difluorobut-2-ene

Allylic bromination introduces a bromine atom at the carbon adjacent to the double bond. N-bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which favors allylic substitution over addition to the double bond. The reaction is typically initiated by light or a radical initiator. It is important to note that this reaction may produce a mixture of constitutional isomers.

Experimental Protocol:

-

Dissolve 4,4-difluorobut-1-ene (1.0 equivalent) in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp.

-

Reflux the reaction mixture and monitor for completion.

-

After cooling to room temperature, filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation or column chromatography to yield 1-bromo-4,4-difluorobut-2-ene.

Step 4: Hydrobromination of 1-bromo-4,4-difluorobut-2-ene to this compound

The final step is the addition of hydrogen bromide across the carbon-carbon double bond of 1-bromo-4,4-difluorobut-2-ene. This reaction proceeds via a standard electrophilic addition mechanism to yield the target molecule, this compound.

Experimental Protocol:

-

Cool a neat sample of 1-bromo-4,4-difluorobut-2-ene (1.0 equivalent) to 0 °C.

-

Bubble anhydrous hydrogen bromide gas through the stirred liquid.

-

Monitor the reaction progress by GC or NMR.

-

Once the reaction is complete, remove the excess HBr by purging with nitrogen gas.

-

The crude this compound can be purified by vacuum distillation.

Characterization of this compound

A comprehensive suite of analytical techniques is required to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts and coupling constants for this compound are summarized below.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-2 (CH₂) | 2.5 - 2.9 | ddt | J(H-H) ≈ 7, J(H-F) ≈ 15, J(H-H) ≈ 14 |

| ¹H | H-3 (CH) | 4.3 - 4.7 | m | - |

| ¹H | H-4 (CH₃) | 1.8 - 2.1 | d | J(H-H) ≈ 7 |

| ¹³C | C-1 (CF₂) | 115 - 125 | t | J(C-F) ≈ 240-250 |

| ¹³C | C-2 (CH₂) | 40 - 45 | t | J(C-F) ≈ 20-25 |

| ¹³C | C-3 (CHBr) | 50 - 55 | s | - |

| ¹³C | C-4 (CH₃) | 25 - 30 | s | - |

| ¹⁹F | F-1 (CF₂) | -90 to -110 | t | J(F-H) ≈ 15 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the target compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern is expected for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[3] This will result in a characteristic M, M+2, and M+4 pattern for ions containing two bromine atoms.[3]

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (relative to ⁷⁹Br) | Proposed Fragment | Key Features |

| 250, 252, 254 | [C₄H₆Br₂F₂]⁺ (Molecular Ion) | 1:2:1 intensity ratio |

| 171, 173 | [C₄H₆BrF₂]⁺ (Loss of Br) | 1:1 intensity ratio |

| 121 | [C₄H₆F₂]⁺ (Loss of 2Br) | - |

| 135, 137 | [C₃H₄BrF₂]⁺ (Loss of CH₃ and Br) | 1:1 intensity ratio |

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the key functional groups present in the molecule. The C-F and C-Br bonds will exhibit characteristic absorption bands.

Table 3: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2850-3000 | C-H stretch | Medium-Strong |

| 1000-1200 | C-F stretch | Strong |

| 500-600 | C-Br stretch | Medium-Strong |

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for the preparation of this compound from a readily available starting material. The proposed four-step synthesis employs well-established organic transformations, and detailed experimental protocols have been provided for each step. Furthermore, a comprehensive characterization plan has been presented, with predicted data for NMR, MS, and IR spectroscopy to aid in the confirmation of the final product's structure and purity. This document is intended to empower researchers in the fields of medicinal chemistry and materials science with the necessary information to synthesize and characterize this novel and potentially valuable chemical entity.

References

-

Illinois Experts. gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. Available from: [Link]

-

ACS Publications. A Density Functional Study of the 13C NMR Chemical Shifts in Fluorinated Single-Walled Carbon Nanotubes. The Journal of Physical Chemistry A. 2009. Available from: [Link]

-

ACS Publications. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. 2010. Available from: [Link]

-

YouTube. Mass Spec 3f Halogenoalkanes. 2020. Available from: [Link]

Sources

reactivity profile of 1,3-Dibromo-1,1-difluorobutane

An In-depth Technical Guide to the Reactivity Profile of 1,3-Dibromo-1,1-difluorobutane

Authored by: A Senior Application Scientist

Foreword: Unlocking Fluorinated Architectures

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] this compound emerges as a highly valuable, albeit specialized, building block. Its structure, featuring a gem-difluoro group and two distinct bromine atoms, presents a fascinating case study in selective reactivity. This guide provides an in-depth exploration of its chemical behavior, offering researchers the foundational knowledge required to harness its synthetic potential.

Core Molecular Profile

This compound (CAS: 406-42-8) is a halogenated alkane whose reactivity is dictated by the interplay of its three key functional components: a primary gem-difluoroalkyl bromide, a secondary alkyl bromide, and a flexible four-carbon chain. Understanding the electronic influence of each group is paramount to predicting and controlling its reaction pathways.

The gem-difluoro group at the C1 position acts as a potent electron-withdrawing group. This has two major consequences:

-

It enhances the electrophilicity of the C1 carbon, making the attached bromine a more reactive leaving group in nucleophilic substitution reactions.

-

It increases the acidity of the protons on the adjacent C2 carbon, which can influence base-mediated elimination pathways.

The bromine atom at the C3 position is a typical secondary alkyl halide, susceptible to standard substitution and elimination reactions. The differential reactivity between the C1-Br and C3-Br bonds is the key to its utility, allowing for sequential and site-selective functionalization.

Physicochemical & Spectroscopic Data

A summary of the essential properties of this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 406-42-8 | [4] |

| Molecular Formula | C₄H₆Br₂F₂ | [3][4] |

| Molecular Weight | 251.90 g/mol | [3][4] |

| Canonical SMILES | CC(CC(F)(F)Br)Br | [3] |

| InChIKey | DYWJVIZPXZXUML-UHFFFAOYSA-N | [3] |

The Landscape of Reactivity: A Mechanistic Overview

The synthetic utility of this compound stems from the distinct reactivity of its two C-Br bonds, enabling a range of transformations from simple substitutions to complex cyclizations.

Caption: Key reactive sites and potential transformation pathways of this compound.

Nucleophilic Substitution

The primary C1-Br bond, activated by the adjacent electron-withdrawing CF₂ group, is significantly more susceptible to SN2 attack than the secondary C3-Br bond. This differential reactivity allows for selective mono-substitution at the C1 position under carefully controlled conditions (e.g., using one equivalent of a nucleophile at low temperatures). Stronger conditions or an excess of the nucleophile will lead to di-substitution.

Elimination Reactions

The presence of a secondary bromide at C3 allows for classic elimination reactions. Treatment with a strong, non-nucleophilic base would likely favor the formation of 1-bromo-1,1-difluorobut-2-ene. The regioselectivity of this elimination (Zaitsev vs. Hofmann) would depend on the steric bulk of the base employed.

Reductive Intramolecular Cyclization

A compelling transformation for 1,3-dihaloalkanes is their reaction with reducing metals, such as zinc dust, to form cyclopropane rings. This reaction, analogous to the Freund reaction, proceeds via an organozinc intermediate. In the case of 1,3-dibromobutane, this reaction is expected to yield methylcyclopropane.[5][6] Given the structure of this compound, a similar reaction would be expected to produce (1,1-difluoromethyl)cyclopropane, a valuable fluorinated motif. The mechanism likely involves the formation of a carbanion or radical at one carbon, followed by an intramolecular SN2 displacement of the second bromide.[6]

Experimental Protocols & Synthetic Workflows

The following protocols are presented as foundational methodologies. Researchers should optimize conditions based on their specific substrates and desired outcomes.

Protocol: Selective Monosubstitution at C1

This protocol details the selective substitution of the C1-bromide using sodium azide as an example nucleophile.

Objective: To synthesize 1-azido-3-bromo-1,1-difluorobutane.

Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

-

Solvent: Add anhydrous, polar aprotic solvent (e.g., DMF or acetonitrile) to achieve a concentration of 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Nucleophile Addition: Add sodium azide (NaN₃, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Causality: The use of a 1:1 stoichiometry and low temperature kinetically favors substitution at the more electrophilic C1 position over the sterically more hindered and less activated C2 position. Polar aprotic solvents stabilize the SN2 transition state, accelerating the reaction.

Protocol: Reductive Cyclization with Zinc Dust

This protocol outlines the formation of a fluorinated cyclopropane derivative.

Objective: To synthesize (1,1-difluoromethyl)cyclopropane.

Methodology:

-

Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 eq). Activate the zinc by stirring with 1 M HCl for 5 minutes, followed by decanting and washing with water, ethanol, and finally dry ether. Dry the activated zinc under vacuum.

-

Reaction Setup: Add a suitable solvent, such as a 1:1 mixture of ethanol and water or THF.

-

Substrate Addition: Add this compound (1.0 eq) dropwise to the stirred suspension of activated zinc. A catalytic amount of iodine may be added to initiate the reaction.

-

Heating: Gently heat the reaction mixture to reflux (typically 50-70 °C) and maintain for 6-12 hours.

-

Monitoring & Workup: Monitor the reaction by GC-MS for the disappearance of the starting material. After cooling, decant the solvent from the excess zinc.

-

Extraction: Dilute the decanted solution with water and extract with a low-boiling solvent like pentane.

-

Purification: Wash the organic extracts with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, and carefully remove the solvent by distillation to isolate the volatile cyclopropane product.

Trustworthiness: The activation of zinc is critical to remove the passivating oxide layer and ensure a reproducible reaction rate. The use of a protic co-solvent like ethanol can facilitate the reaction. This self-validating system is confirmed by monitoring the consumption of the starting material.

Caption: Synthetic workflow illustrating major reaction pathways from this compound.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in mainstream literature, its potential as a synthon is clear. The products derived from its reactions are valuable intermediates.

-

Fluorinated Bioisosteres: The gem-difluoromethylene (CF₂) group is a well-established bioisostere for an ether oxygen or a carbonyl group.[7] Molecules synthesized from this starting material can introduce this motif, potentially improving pharmacokinetic profiles.

-

Access to Novel Heterocycles: The two bromine atoms serve as handles for cyclization reactions with various di-nucleophiles (e.g., diamines, dithiols), providing a route to novel four-, five-, or six-membered fluorinated heterocyclic systems.

-

Metabolic Blocking: The introduction of fluorine atoms at sites prone to metabolic oxidation is a common strategy in drug design to increase a compound's half-life.[1]

Safety & Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

References